(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile
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Overview
Description
(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and a methoxyphenoxy acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a phenyl isothiocyanate with a phenylacetic acid derivative under basic conditions to form the thiazolidinone ring.
Condensation Reaction: The thiazolidinone intermediate is then reacted with a methoxyphenoxy acetonitrile derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile involves its interaction with specific molecular targets. The thiazolidinone ring and phenyl groups can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-methoxy-4-{(Z)-[(4-methyl-1-piperazinyl)imino]methyl}phenoxy)acetonitrile: This compound has a similar structure but includes a piperazine ring instead of the thiazolidinone ring.
Phenol, 2-methoxy-4-(methoxymethyl): This compound shares the methoxyphenoxy moiety but lacks the thiazolidinone and phenyl groups.
Uniqueness
The uniqueness of (2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the thiazolidinone ring, phenyl groups, and methoxyphenoxy acetonitrile moiety makes it distinct from other similar compounds.
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C25H19N3O3S/c1-30-22-16-18(12-13-21(22)31-15-14-26)17-23-24(29)28(20-10-6-3-7-11-20)25(32-23)27-19-8-4-2-5-9-19/h2-13,16-17H,15H2,1H3/b23-17-,27-25? |
InChI Key |
VRTXUZWVUALUEM-XFFGVCMQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC#N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC#N |
Origin of Product |
United States |
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